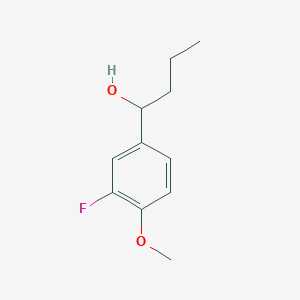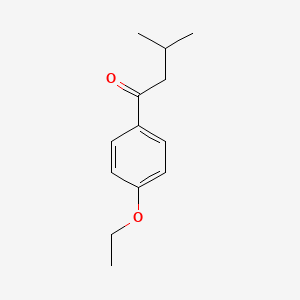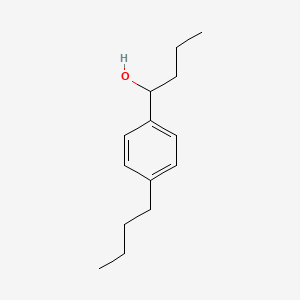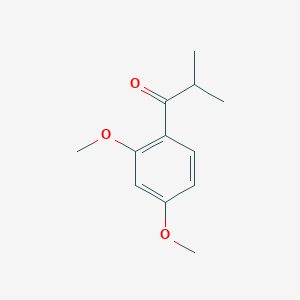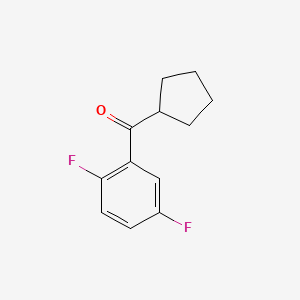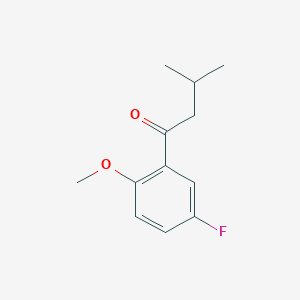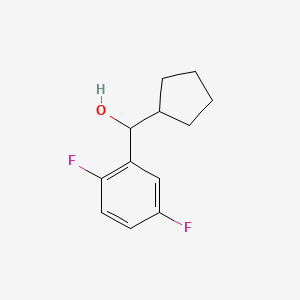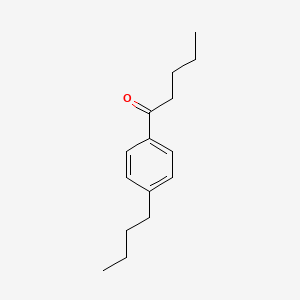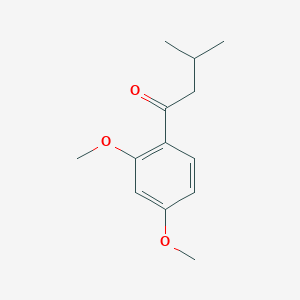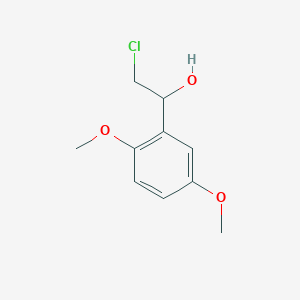
2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13ClO3. It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with two methoxy groups at the 2 and 5 positions, and the ethyl chain is substituted with a chlorine atom at the 1 position. This compound is of interest in organic synthesis and various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves the chlorination of 1-(2,5-dimethoxyphenyl)ethanol. One common method is the reaction of 1-(2,5-dimethoxyphenyl)ethanol with thionyl chloride (SOCl2) under reflux conditions, which results in the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar chlorination reactions on a larger scale, with appropriate safety and environmental controls to handle the reagents and by-products.
化学反应分析
Types of Reactions
2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atom or to convert the alcohol group to an alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl chloride (SOCl2): Used for chlorination reactions.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenethyl alcohol derivatives.
Oxidation: Formation of 2-chloro-1-(2,5-dimethoxyphenyl)ethanone.
Reduction: Formation of 2,5-dimethoxyphenylethane.
科学研究应用
2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: Potential use in the development of new drugs and therapeutic agents.
Material science: Investigation of its properties for potential use in advanced materials.
作用机制
The mechanism of action of 2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the alcohol group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
相似化合物的比较
Similar Compounds
2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-one: Similar structure with a bromine atom instead of chlorine.
2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-one: Similar structure with methoxy groups at the 2 and 4 positions instead of 2 and 5.
Uniqueness
2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is unique due to the specific positioning of the methoxy groups and the chlorine atom, which can influence its reactivity and the types of reactions it can undergo compared to similar compounds.
属性
IUPAC Name |
2-chloro-1-(2,5-dimethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTLEXRPUFPCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
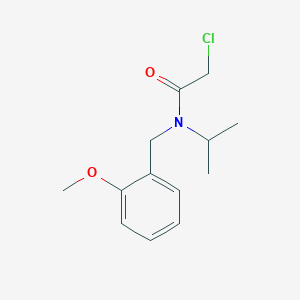
![2-[(3-Bromophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7846643.png)
![2-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azaniumyl]acetate](/img/structure/B7846650.png)

![6-Propoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-OL](/img/structure/B7846661.png)
